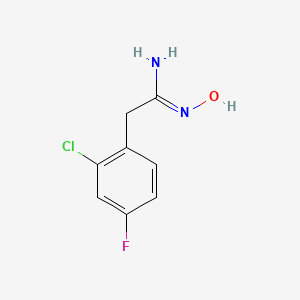

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

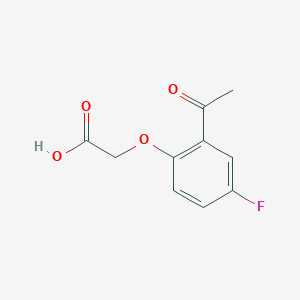

The compound “2-(2-chloro-4-fluorophenyl)-N’-hydroxyethanimidamide” likely contains a chloro-fluoro phenyl group and a hydroxyethanimidamide group. The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a phenyl ring could contribute to the compound’s stability, while the electronegative chlorine and fluorine atoms could create areas of relative negative charge .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloro and fluoro substituents on the phenyl ring, as well as the hydroxyethanimidamide group . These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenyl ring could contribute to its hydrophobicity, while the polar groups could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Fluorescence Probes and Sensing :

- Rhodamine B hydroxylamide, a compound related to the structure of 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide, has been characterized as a highly selective and sensitive fluorescence probe for detecting copper(II) ions. This property allows for direct detection of Cu(2+) in the presence of other metal ions, demonstrating potential applications in environmental monitoring and biochemistry (Chen et al., 2009).

Photodynamic Therapy :

- Temoporfin (Foscan®), a derivative related to the given compound, is used in photodynamic therapy for cancer treatment. Its development and clinical use in modern photodynamic therapy highlight the potential of similar compounds in medical applications (Senge & Brandt, 2011).

Molecular Imaging :

- The use of fluorophores, including compounds similar to this compound, is explored for in vivo cancer diagnosis using optical imaging. This area of research emphasizes the importance of such compounds in the development of molecular imaging techniques (Alford et al., 2009).

Chemical Stability and Reactivity :

- Studies on latent fluorophores based on the trimethyl lock strategy, which may include compounds similar to the given chemical, demonstrate their utility in biological and biochemical research. Their stability and reactivity are crucial for their application in various scientific fields (Lavis, Chao, & Raines, 2006).

Structure-Activity Relationship Studies :

- Research on hydroxylated polychlorinated biphenyls (PCBs), which are structurally related to the given compound, explores their estrogenic and antiestrogenic activities. This indicates the potential use of similar compounds in endocrine system studies (Connor et al., 1997).

Biomedical Applications :

- The synthesis and use of a new class of latent fluorophores, potentially including structures similar to this compound, demonstrate their importance in biological sciences and practical applications (Chandran, Dickson, & Raines, 2005).

Wirkmechanismus

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system.

Mode of Action

2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide, also known as TAK-242, selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

Upon activation by LPS, TLR4 triggers a cascade of intracellular signaling events, leading to the production of proinflammatory cytokines. TAK-242 suppresses this process, resulting in a decrease in the production of cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 .

Pharmacokinetics

The compound’s ability to inhibit tlr4 signaling at nanomolar concentrations suggests that it may have good bioavailability and potency .

Result of Action

The inhibition of TLR4 signaling by 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide leads to a decrease in the production of proinflammatory cytokines . This can help to reduce inflammation and may be beneficial in the treatment of diseases where inflammation plays a key role .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

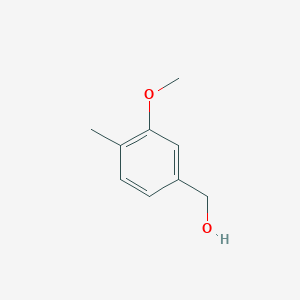

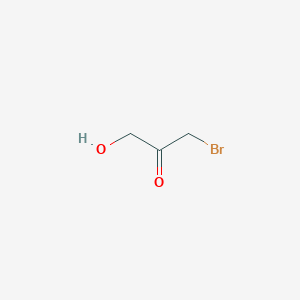

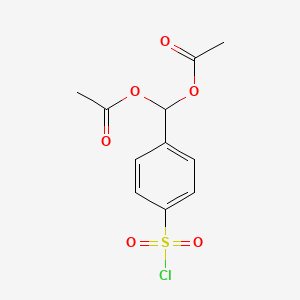

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide involves the reaction of 2-chloro-4-fluoroaniline with ethyl chloroformate to form 2-chloro-4-fluoro-N-ethoxycarbonylaniline, which is then reacted with hydroxylamine hydrochloride to form 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide.", "Starting Materials": [ "2-chloro-4-fluoroaniline", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 2-chloro-4-fluoroaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2-chloro-4-fluoro-N-ethoxycarbonylaniline.", "Step 2: 2-chloro-4-fluoro-N-ethoxycarbonylaniline is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide.", "Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol." ] } | |

CAS-Nummer |

306937-33-7 |

Molekularformel |

C8H8ClFN2O |

Molekulargewicht |

202.61 g/mol |

IUPAC-Name |

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |

InChI-Schlüssel |

ZRXMHYFYQBAPGT-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1F)Cl)C/C(=N\O)/N |

SMILES |

C1=CC(=C(C=C1F)Cl)CC(=NO)N |

Kanonische SMILES |

C1=CC(=C(C=C1F)Cl)CC(=NO)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)

![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)

![2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1599700.png)